3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
Overview
Description
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a compound that features a boronic ester group, which is known for its versatility in organic synthesis
Biochemical Analysis
Biochemical Properties
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, influencing their activity through binding interactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to enzyme inhibition or activation. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting DNA and RNA stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as MAP kinases and PI3K, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their function. This binding is often mediated by the boron atom, which forms reversible covalent bonds with enzyme residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular functions such as proliferation and differentiation. At higher doses, it can induce toxic effects, including apoptosis and necrosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing the metabolism of various substrates. The compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting cellular energy production and biosynthesis. These interactions underscore the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as binding affinity to transporters and the presence of specific targeting signals .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide can undergo various types of chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the amino group.
Major Products
Biaryl Compounds: From Suzuki coupling.
Boronic Acids: From oxidation of the boronic ester group.
Scientific Research Applications
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates due to its ability to form stable boron-containing compounds.
Materials Science: Employed in the development of new materials with unique properties, such as polymers and sensors.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and amino groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions . The amino group can act as a nucleophile in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is unique due to the presence of both the boronic ester and amino groups, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-amino-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)18-13(19)8-9-17/h5-7,10H,8-9,17H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFJGJJJTJDQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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